Melting Point Depression vs. 4-Carboxamide Isomer
N-Benzyl-1H-pyrazole-5-carboxamide (3-carboxamide tautomer) exhibits a melting point of 140–145 °C, which is approximately 80 °C lower than that of the unsubstituted 1H-pyrazole-4-carboxamide regioisomer (223–225 °C) [1][2]. This substantial melting point depression directly reflects weaker intermolecular hydrogen-bonding networks in the 5-carboxamide crystal lattice and translates into lower energy requirements for melt-based purification, hot-filtration protocols, and amorphous solid dispersion formulation, providing a practical procurement advantage for kilogram-scale synthesis and pre-formulation screening [1][2].
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 140–145 °C (N-benzyl-1H-pyrazole-5-carboxamide, white powder after flash chromatography) |
| Comparator Or Baseline | 223–225 °C (1H-pyrazole-4-carboxamide, 95% purity) |
| Quantified Difference | ΔT_m ≈ -78 to -85 °C |
| Conditions | Target compound: synthesized via borate-catalyzed direct amidation, purified by flash column chromatography (acetone/cyclohexane 20%→80%), yield 62% [1]. Comparator: commercial sample, 95% purity [2]. |
Why This Matters
A >75 °C lower melting point reduces energy costs and thermal degradation risk during purification and formulation, making the 5-carboxamide regioisomer operationally preferable for medicinal chemistry scale-up workflows.
- [1] Rzepa, H. S. NMR data for compound 16. N-benzyl-1H-pyrazole-3-carboxamide. Imperial College London Data Repository, 2024. DOI: 10.14469/hpc/14722. View Source
- [2] ChemicalBase. 1H-Pyrazole-4-carboxamide Product Information. Melting Point 223-225 °C. https://www.chembase.cn (accessed 2024). View Source
